molecular formula C13H16N2O3 B2363451 Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate CAS No. 1790805-35-4

Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate

Cat. No. B2363451
CAS RN: 1790805-35-4
M. Wt: 248.282
InChI Key: LJZLFXVXFXIIBV-UHFFFAOYSA-N
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Description

“Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1790805-35-4 . Its molecular weight is 248.28 . The IUPAC name for this compound is benzyl 1-methyl-5-oxo-3-pyrrolidinylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O3/c1-15-8-11(7-12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.28 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Spectroscopic Studies and Chemical Analysis

  • Rao, Prasad, Sri, and Veeraiah (2016) conducted a combined experimental and theoretical study on vibrational and electronic properties of a similar compound, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate. They analyzed its spectra and provided insights into molecular geometries and electronic properties, including nonlinear optical properties (Rao et al., 2016).

Structural and Crystallography Studies

  • Das et al. (2016) synthesized and characterized two carbamate derivatives, analyzing their molecular environments and interactions. Their work highlights how molecules connected through hydrogen bonds can form structures with multiple molecules in the asymmetric unit (Das et al., 2016).

Synthesis and Application in Pharmaceuticals

  • Valenta, Urban, Taimr, and Polívka (1994) explored the synthesis of 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, including 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine. This work contributes to the understanding of nootropic activity in pharmaceutical applications (Valenta et al., 1994).

Herbicidal Applications

  • Lee, Park, and Kim (1989) investigated carbamates, including 1,3-Dimethyl-4-benzoyl-pyrazol-5-yl N-methylcarbamate, for their phytotoxicity on various seeds. Their findings contribute to understanding the herbicidal potential of carbamate compounds (Lee et al., 1989).

Antioxidant Research

  • Tumosienė et al. (2019) synthesized a series of novel carbamates, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, and evaluated their antioxidant activities. Some of these compounds showed higher antioxidant activity than ascorbic acid, indicating potential therapeutic applications (Tumosienė et al., 2019).

Enzyme Inhibition Studies

  • Bąk et al. (2019) designed and synthesized new benzene-based derivatives, including benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate, for their ability to inhibit acetyl- and butyrylcholinesterase enzymes. This research is significant for understanding enzyme inhibition and potential applications in treating neurological disorders (Bąk et al., 2019).

Chemical Synthesis and Functionalization

  • Ghashang (2014) developed a new synthesis approach for carbamate derivatives, enhancing the understanding of chemical synthesis and functionalization of these compounds (Ghashang, 2014).

Medicinal Chemistry and Drug Design

  • Temple and Rener (1992) focused on the synthesis and biological activity of carbamate derivatives, contributing to medicinal chemistry and drug design, particularly in the context of antimitotic agents (Temple & Rener, 1992).

Electrochemical Behavior in Aprotic Media

  • Trazza, Andruzzi, and Carelli (1982) investigated the electrochemical behavior of dihydropyridines and tetrahydrobipyridines, including carbamate derivatives, in aprotic media, contributing to the understanding of electrochemical properties of these compounds (Trazza et al., 1982).

properties

IUPAC Name

benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15-8-11(7-12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZLFXVXFXIIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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